molecular formula C49H75CoN12O10 B083512 Vitamin B12 factor B CAS No. 13963-62-7

Vitamin B12 factor B

Cat. No.: B083512
CAS No.: 13963-62-7
M. Wt: 1051.1 g/mol
InChI Key: CACQFZSAEXEWBL-UHFFFAOYSA-L
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Description

Vitamin B12 (cobalamin) is a water-soluble vitamin essential for DNA synthesis, red blood cell formation, and neurological function. The term "Vitamin B12 Factor B" is historically associated with cobalamin derivatives or precursors, though its precise definition remains ambiguous in modern literature . Early clinical studies referenced "Factor B" in the context of variable B12 activity in therapeutic extracts, where potency correlated with clinical efficacy. For instance, low-potency extracts (<10 µg B12) showed inferior outcomes compared to high-potency formulations (>10 µg) . This suggests that Factor B may refer to bioactive cobalamin forms or impurities influencing bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The chemical synthesis of Vitamin B12 is highly complex due to its intricate structure. The synthesis involves over 30 steps, making it one of the most challenging compounds to produce synthetically.

Industrial Production Methods: Industrial production of Vitamin B12 is primarily achieved through microbial fermentation. The most commonly used microorganisms for this purpose are strains of Propionibacterium freudenreichii and Pseudomonas denitrificans. These bacteria are cultivated in large fermentation tanks under controlled conditions, where they produce Vitamin B12 as a byproduct of their metabolic processes. The vitamin is then extracted and purified for use in supplements and fortified foods .

Chemical Reactions Analysis

Dehalogenation Reactions

Vitamin B₁₂ catalyzes reductive dehalogenation, a process critical for detoxifying halogenated pollutants. The reaction involves nucleophilic Co(I) species attacking organic halides (R–X), leading to Co–C bond formation and subsequent dehalogenation.

Mechanism (Source ):

  • Reduction of Co(III) to Co(I) via electron donors (e.g., Zn).

  • Nucleophilic substitution (Sₙ2) at the halogenated carbon, forming a Co–R bond.

  • Homolytic cleavage of the Co–C bond, releasing a radical (R- ) that dimerizes or abstracts hydrogen.

Example Reaction:
Dimerization of benzyl bromide (40) under microwave irradiation:

CatalystConversion (%)Yield (%)
(CN)Cbl (1a)3815
Cobalester (49)10084

Cobalester (49), an amphiphilic B₁₂ derivative, shows superior catalytic efficiency due to intramolecular coordination stabilizing the Co–C bond .

Dimerization and Homocoupling

Cobalamin facilitates radical-based homocoupling of organic halides and styrenes. The reaction proceeds via Co(I)-mediated single-electron transfer (SET), generating radicals that recombine.

Key Findings (Sources , ):

  • Benzyl bromides dimerize to bibenzyls under photocatalytic or electrochemical conditions.

  • Styrene derivatives form dimers via TiO₂-immobilized B₁₂ catalysts (e.g., 56 yields 72% dimerization efficiency).

Table: Styrene Homocoupling Catalysts

SubstrateCatalystYield (%)
Styrene (51a)TiO₂-56 72
Bromostyrene (58)TiO₂-56 68

Hydrogenation of Alkenes

Vitamin B₁₂ enables selective hydrogenation of activated alkenes (e.g., α,β-unsaturated carbonyls) under mild conditions.

Reaction Scope (Source ):

Substrate (60)ProductYield (%)
CH₂=CHCO₂EtCH₃CH₂CO₂Et95
CH₂=CHCNCH₃CH₂CN85

Mechanism: Co(I) transfers a hydride to the β-carbon, followed by protonation.

Methyl Transfer Reactions

Methylcobalamin (MeCbl) serves as a methyl donor in enzymatic processes like methionine synthase.

Mechanism (Source ):

  • MeCbl transfers a methyl group to homocysteine, forming methionine.

  • The Co(I) intermediate regenerates via methyl abstraction from methyltetrahydrofolate.

Key Insight:

  • The Co–C bond cleavage and methyl transfer are concerted, with no total energy barrier in enzymatic environments .

Radical Rearrangements

Cobalamin-dependent 1,2-migrations mimic enzymatic processes (e.g., methylmalonyl-CoA mutase).

Example (Source ):
Electrocatalytic rearrangement of ester 72 to 75 (68% yield). Migratory aptitude: COR > CO₂R > CN.

Table: Migration Efficiency

Migrating GroupYield (%)
Acetyl (COR)68
Ester (CO₂R)55

Cyclopropanation

Vitamin B₁₂ derivatives catalyze cyclopropanation of styrenes with diazoacetates.

Data (Source ):

CatalystYield (%)cis:trans Ratio
(H₂O)Cbl (1b)9861:39
MeCbl (1c)8661:39

Scientific Research Applications

Scientific Research Applications

1.1 Molecular Biology and Genetics

Vitamin B12 is essential for the synthesis of nucleic acids. Research indicates that Vitamin B12 deficiency can lead to DNA damage due to impaired synthesis of pyrimidine bases necessary for DNA replication. This has implications in understanding genetic stability and the etiology of certain diseases . Studies have shown that photolysis of Vitamin B12 can generate radicals that cleave DNA strands, suggesting potential applications in targeted drug delivery systems where Vitamin B12 conjugates are used to transport chemotherapeutic agents specifically to cancer cells .

1.2 Neuroprotective Effects

Vitamin B12 has been investigated for its neuroprotective properties. It is involved in the metabolism of homocysteine, and its deficiency can lead to elevated levels of this amino acid, which is associated with neurodegenerative diseases . Clinical studies have demonstrated that supplementation with Vitamin B12 can improve neurological function in patients with conditions like multiple sclerosis and amyotrophic lateral sclerosis . The vitamin's role in reducing oxidative stress through the upregulation of antioxidant enzymes further supports its potential therapeutic applications in neurodegenerative disorders .

Clinical Applications

2.1 Treatment of Deficiency

Vitamin B12 supplementation is critical for individuals at risk of deficiency, including vegetarians, the elderly, and those with gastrointestinal disorders. Clinical guidelines recommend parenteral administration (intramuscular or subcutaneous) for severe cases, while high-dose oral supplements may be effective for milder deficiencies . A systematic review highlighted that intramuscular injections of 1000 µg daily for one week followed by weekly doses significantly improved hemoglobin levels and overall health outcomes in patients with severe deficiency .

2.2 Management of Neurological Disorders

Vitamin B12 has been shown to alleviate symptoms associated with various neurological conditions. For instance, randomized controlled trials have reported significant improvements in pain and ulcer healing associated with aphthous ulcers when treated with Vitamin B12 . Additionally, its administration has been linked to better outcomes in patients with depression and cognitive decline, suggesting its role as a supportive treatment in psychiatric care .

Case Studies

3.1 Severe Deficiency Case

A notable case involved a 15-year-old boy diagnosed with severe cobalamin deficiency presenting with symptoms mimicking acute leukemia. Following a regimen of intramuscular Vitamin B12 injections, his condition improved significantly within two months, highlighting the importance of timely intervention .

3.2 Neurological Improvement

In another case study, an adult patient with neurological symptoms attributed to Vitamin B12 deficiency showed remarkable recovery after receiving high-dose Vitamin B12 therapy. Laboratory tests indicated normalization of hematological parameters and improvement in neurological function after consistent treatment over several months .

Data Summary Table

Application AreaDescriptionEvidence Source
Molecular BiologyRole in DNA synthesis; potential for targeted drug delivery systems ,
NeuroprotectionAlleviation of symptoms in neurodegenerative diseases; antioxidant properties ,
Clinical TreatmentEffective management of Vitamin B12 deficiency; improvement in hematological parameters ,
Case StudiesDocumented recovery from severe deficiency; neurological improvement post-treatment ,

Mechanism of Action

Vitamin B12 acts as a coenzyme for several important enzymes in the body:

The molecular targets of Vitamin B12 include enzymes involved in DNA synthesis and repair, as well as those involved in the metabolism of fatty acids and amino acids. The pathways influenced by Vitamin B12 are crucial for maintaining cellular health and preventing genetic instability .

Comparison with Similar Compounds

Structural and Functional Differences

Vitamin B12 exists in several bioactive forms:

  • Methylcobalamin : Active coenzyme in cytosolic methionine synthase.
  • Adenosylcobalamin: Mitochondrial coenzyme for methylmalonyl-CoA mutase.
  • Hydroxocobalamin : Precursor used in injections; binds nitric oxide.
  • Cyanocobalamin: Synthetic form stabilized by a cyanide group.

Factor B, as described in older studies, may align with hydroxocobalamin or impurities in early extracts. Unlike cyanocobalamin, which requires enzymatic conversion, hydroxocobalamin has intrinsic nitrite-scavenging properties, enhancing its therapeutic utility in toxin exposure .

Table 1: Key Properties of Vitamin B12 Forms

Form Source Bioavailability Clinical Use
Methylcobalamin Animal tissues, supplements High (active) Neurological disorders, methylation
Adenosylcobalamin Animal tissues High (active) Mitochondrial energy production
Hydroxocobalamin Bacterial synthesis Moderate Cyanide poisoning, B12 deficiency
Cyanocobalamin Synthetic Low (requires conversion) General supplementation
Factor B (historical) Variable extracts Unreliable Early clinical formulations

Bioavailability and Absorption

  • Intrinsic Factor (IF) Dependency: Active absorption of B12 requires IF, a gastric glycoprotein. IF binds cobalamin, enabling uptake in the ileum.
  • Passive Diffusion: High-dose oral B12 (1,000–2,000 µg/day) bypasses IF, achieving efficacy comparable to intramuscular (IM) injections. Trials demonstrate oral and IM B12 yield similar serum B12 normalization (mean difference: 680 pg/mL in favor of oral) .
  • Inactive Analogs: Up to 30% of serum "B12" in immunoassays may represent inactive analogs, necessitating confirmatory tests (methylmalonic acid (MMA) and homocysteine) for true deficiency .

Table 2: Diagnostic Markers in B12 Deficiency

Marker Normal Range Deficiency Indication Specificity
Serum B12 200–900 pg/mL Low sensitivity 50% false negatives
Methylmalonic Acid (MMA) <370 nmol/L Elevated in deficiency High (95%)
Homocysteine 5–15 µmol/L Elevated in deficiency Moderate (B12/folate)

Clinical and Metabolic Interactions

  • Synergy with Folate and B6 : B12, folate, and B6 co-regulate homocysteine metabolism. Deficiency elevates homocysteine, a risk factor for atherosclerosis and cognitive decline. However, B12 supplementation alone often fails to reverse hyperhomocysteinemia without addressing folate status .
  • Autoimmune Interference : In type 1 diabetes, anti-intrinsic factor antibodies (present in 16.7% of B12-deficient patients) impair absorption, necessitating high-dose therapy .
  • Drug Interactions : Colchicine, used in familial Mediterranean fever, reduces B12 absorption, lowering serum levels by 42% after long-term use .

Efficacy in Disease States

  • Neurological Health: Methylcobalamin shows superior efficacy in neuropathy due to direct involvement in myelin synthesis. Trials note inconsistent cognitive benefits from B12 alone, underscoring the need for combined B-vitamin regimens .
  • Cardiovascular Risk : Elevated homocysteine correlates with carotid intima-media thickness (CIMT), a marker of early atherosclerosis. B12 and folate supplementation reduce homocysteine but lack proven cardiovascular benefits in meta-analyses .
  • Cancer Risk : High plasma B12 (>900 pg/mL) is paradoxically linked to cancer incidence, possibly reflecting B12 sequestration in tumors or inflammation .

Biological Activity

Vitamin B12, also known as cobalamin, is a water-soluble vitamin essential for various biological processes in the human body. Among its multiple forms, methylcobalamin and 5-deoxyadenosylcobalamin are the active coenzyme forms that play critical roles in metabolism, particularly in DNA synthesis, red blood cell formation, and neurological function. This article delves into the biological activity of Vitamin B12, specifically focusing on its mechanisms of action, clinical significance, and related case studies.

Vitamin B12 functions primarily as a cofactor for two key enzymes:

  • Methionine Synthase : This enzyme catalyzes the conversion of homocysteine to methionine, an essential amino acid crucial for protein synthesis and methylation reactions. Methionine is also a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in the methylation of DNA, RNA, proteins, and lipids .
  • L-Methylmalonyl-CoA Mutase : This enzyme facilitates the conversion of L-methylmalonyl-CoA to succinyl-CoA in the metabolism of certain fatty acids and amino acids. This reaction is vital for energy production and metabolic balance .

Absorption and Transport

The absorption of Vitamin B12 is a complex process involving several steps:

  • Release from Food : Vitamin B12 is bound to proteins in food and must be released by gastric acid and proteases in the stomach.
  • Binding to Transport Proteins : Once released, it binds to haptocorrin in saliva and later to intrinsic factor (IF) in the intestine. The Vitamin B12-IF complex is absorbed in the distal ileum through receptor-mediated endocytosis .
  • Transport in Plasma : In circulation, Vitamin B12 is primarily bound to transcobalamin II (TC), which delivers it to tissues. Only about 20% of circulating Vitamin B12 is bound to TC; the rest is associated with haptocorrin .

Clinical Significance

Vitamin B12 deficiency can lead to significant health issues, including:

  • Anemia : Macrocytic anemia occurs due to impaired red blood cell formation.
  • Neurological Disorders : Deficiency can result in neuropathy, cognitive decline, and other neurological symptoms due to its role in myelin synthesis .

Table 1: Clinical Manifestations of Vitamin B12 Deficiency

Symptom/ConditionDescription
Macrocytic AnemiaEnlarged red blood cells due to impaired division
Peripheral NeuropathyNerve damage leading to weakness and numbness
Cognitive ImpairmentMemory loss and cognitive decline
GlossitisInflammation of the tongue

Case Studies

Several case studies have highlighted the effects of Vitamin B12 deficiency on health:

  • Case Study on Neuropathy : A 65-year-old male presented with peripheral neuropathy attributed to Vitamin B12 deficiency. After treatment with intramuscular injections of methylcobalamin, significant improvement in neurological symptoms was observed within weeks .
  • Anemia Management : A review of patients with macrocytic anemia showed that high-dose oral Vitamin B12 supplementation (1000-2000 mcg daily) effectively corrected hematological parameters within three months .
  • Cognitive Function Recovery : A clinical trial involving older adults with cognitive impairment demonstrated that supplementation with 500 mcg of Vitamin B12 daily improved memory function after six months .

Research Findings

Recent studies have explored the molecular mechanisms underlying Vitamin B12's biological activity:

  • Gene Expression Modulation : Research indicates that Vitamin B12 influences gene expression related to cellular metabolism and neuroprotection. Upregulation of proteins involved in antioxidant defense has been observed following supplementation .
  • Network Analysis : A comprehensive network analysis revealed that Vitamin B12 affects numerous proteins involved in vital biological processes such as nucleic acid metabolism and cellular stress response .

Table 2: Differentially Expressed Proteins Post-Vitamin B12 Treatment

Protein NameRegulation StatusFunction
PTBP1UpregulatedInvolved in pre-mRNA processing
SODUpregulatedAntioxidant enzyme
DHFRDownregulatedFolate metabolism

Q & A

Basic Research Questions

Q. What methodological considerations are critical when selecting assays for quantifying Vitamin B12 in experimental models?

Answer: The choice of assay depends on the sample matrix (e.g., serum, food, or cell culture) and the required sensitivity. Common methods include:

  • Microbiological assays (e.g., using Lactobacillus leichmannii), which measure bioactive B12 but require strict anaerobic conditions .
  • High-performance liquid chromatography (HPLC) with UV or fluorescence detection, suitable for distinguishing between B12 analogs (e.g., methylcobalamin vs. cyanocobalamin) .
  • Chemiluminescence immunoassays (CLIA) , widely used in clinical studies for serum B12 quantification but prone to interference from intrinsic factor antibodies .
    Validate assays using certified reference materials (e.g., NIST SRM 1955) and report recovery rates (ideally 90–110%) to ensure accuracy .

Q. How should researchers design longitudinal studies to evaluate B12 supplementation efficacy in populations with deficiency risk?

Answer:

  • Baseline stratification : Group participants by baseline B12 status (e.g., serum B12 <148 pmol/L for deficiency ) and confounding factors (e.g., age, dietary habits, or gastrointestinal disorders ).
  • Dose standardization : Use WHO-recommended daily allowances (2.4 µg/day for adults) or therapeutic doses (1,000 µg/day for deficiency) .
  • Biomarkers : Measure holotranscobalamin (active B12), methylmalonic acid (MMA), and homocysteine (Hcy) to assess functional deficiency .
  • Data collection : Employ validated questionnaires (e.g., structured dietary logs) and control for folate intake, which can mask B12 deficiency in hematological markers .

Q. What protocols ensure stability of Vitamin B12 in laboratory settings?

Answer:

  • Storage : Aliquot B12 solutions and store at -20°C in amber vials to prevent photodegradation; avoid repeated freeze-thaw cycles .
  • pH control : Maintain neutral pH (7.0–7.4) to prevent hydrolysis of the corrin ring .
  • Interference mitigation : Use EDTA-containing buffers to chelate heavy metals that accelerate B12 degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in B12 bioavailability studies across in vitro and in vivo models?

Answer:

  • Model selection : Use Caco-2 cell monolayers for in vitro absorption studies but validate with intrinsic factor (IF)-knockout murine models to mimic human absorption pathways .
  • Dose-response calibration : Account for species-specific IF production; humans require IF for B12 uptake, while rodents absorb B12 via passive diffusion at high doses .
  • Metabolic profiling : Compare tissue-specific B12 retention (e.g., liver vs. kidney) using radiolabeled cyanocobalamin (⁵⁷Co-B12) .

Q. What statistical approaches address variability in B12-related biomarkers (e.g., Hcy and MMA) in cohort studies?

Answer:

  • Multivariate regression : Adjust for confounders like renal function (creatinine levels), folate status, and genetic polymorphisms (e.g., MTHFR C677T) .
  • Non-parametric tests : Use Mann-Whitney U-tests for non-normally distributed data (common in small cohorts) .
  • Sensitivity analysis : Stratify results by B12 delivery method (oral vs. intramuscular) to identify protocol-dependent biases .

Q. What mechanisms explain the association between elevated plasma B12 and cancer risk in epidemiological studies?

Answer:

  • Reverse causality : Tumors may overproduce B12-binding proteins (haptocorrin), elevating serum B12 without functional benefit .
  • Inflammation-driven release : Acute-phase responses (e.g., IL-6) stimulate hepatic release of stored B12, confounding biomarker interpretation .
  • Methodological refinement : Use mass spectrometry to distinguish between active B12 (holotranscobalamin) and inert forms in cancer cohorts .

Q. How can genetic engineering improve B12 bioavailability in plant-based models?

Answer:

  • Heterologous expression : Introduce human GIF (gastric intrinsic factor) genes into Chlamydomonas reinhardtii to produce B12-enriched microalgae .
  • Symbiotic engineering : Co-culture B12-producing bacteria (e.g., Propionibacterium freudenreichii) with plant roots to enhance uptake .
  • Biofortification validation : Quantify B12 via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and assess bioavailability using Caenorhabditis elegans growth assays .

Properties

IUPAC Name

cobalt(3+);3-[(5Z,10Z,15Z)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide;cyanide;hydroxide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H73N11O8.CN.Co.2H2O/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;1-2;;;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);;;2*1H2/q;-1;+3;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACQFZSAEXEWBL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.O.[OH-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.O.[OH-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75CoN12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1051.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13963-62-7
Record name Vitamin B12 factor B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
Vitamin B12 factor B
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
Vitamin B12 factor B
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
Vitamin B12 factor B
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
Vitamin B12 factor B
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
Vitamin B12 factor B
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
Vitamin B12 factor B

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